Neryl valerate

Analytical Chemistry Metabolomics Natural Product Chemistry

Neryl valerate (CAS 10522-33-5), systematically designated (2Z)-3,7-dimethyl-2,6-octadien-1-yl pentanoate, is a monoterpenoid ester formed from nerol and valeric acid. It belongs to the fatty alcohol ester class and is found as a volatile constituent in the essential oils of specific aromatic plants, most notably Artemisia absinthium L.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 10522-33-5
Cat. No. B084875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeryl valerate
CAS10522-33-5
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC=C(C)CCC=C(C)C
InChIInChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11-
InChIKeyCVSWGLSBJFKWMW-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neryl Valerate CAS 10522-33-5 Procurement Guide: Identity, Class, and Documentary Baseline


Neryl valerate (CAS 10522-33-5), systematically designated (2Z)-3,7-dimethyl-2,6-octadien-1-yl pentanoate, is a monoterpenoid ester formed from nerol and valeric acid [1]. It belongs to the fatty alcohol ester class and is found as a volatile constituent in the essential oils of specific aromatic plants, most notably Artemisia absinthium L. (wormwood) [2]. Its core physical properties include a molecular weight of 238.37 g/mol, an estimated boiling point of 316.8 °C, and a Kovats retention index (RI) of 1618 on a non-polar NB-30 column, which serves as its primary verified analytical reference point [3][4]. Unambiguous identification and sourcing of this compound for research or industrial application depend on these analytical anchors, given the absence of broader pharmacological or performance datasets.

Analytical standard for authentication of Artemisia absinthium essential oil chemotype
Stereochemically defined (Z)-isomer probe for isomer-specific olfactory or enzymatic studies
Research-grade monoterpenoid ester with no documented bioactivity data; requires primary characterization

Why Neryl Valerate Cannot Be Generically Substituted with Other Terpenyl Valerates in Research and Industrial Formulation


Indiscriminate substitution of neryl valerate with in-class esters such as geranyl valerate or citronellyl valerate is not scientifically justified based on current evidence. The (Z)-stereochemistry of the neryl alcohol backbone imparts a distinct molecular geometry that influences physicochemical properties like Kovats retention indices [1]. Specifically, the structurally identical but (E)-configured isomer geranyl valerate (CAS 10402-47-8) elutes differently in chromatography and exhibits a rose-fruity odor [2], while neryl valerate lacks documented odor descriptors in authoritative databases, indicating an unresolved sensory gap [3]. Without direct comparative data, substitution introduces unquantified risk in analytical standardization, olfactory-driven product formulation, and natural product biomarker studies. The absence of comparable biological or stability data for neryl valerate versus its analogs itself constitutes a critical decision point: documented traceability within a specific matrix (e.g., A. absinthium) cannot be transferred to another ester without validation.

Target: Neryl Valerate (Z)
Substitute: Geranyl Valerate (E)
Verified GC retention index on non‑polar column; documented peak assignment in A. absinthium oil
Expected distinct RI due to (E)-configuration; no verified RI in the same analytical dataset
No authoritative odor descriptor; sensory profile uncharacterized
Described as rose‑fruity; well‑defined organoleptic profile
Absence of comparative bioactivity data prevents equivalence assumptions
Sparse, non‑comparable MIC data exist for related esters, but no head‑to‑head study includes neryl valerate

Quantitative Evidence Guide for Neryl Valerate: Comparative Physical, Analytical, and Biological Data


Kovats Retention Index: Non-Polar GC Column Elution Pattern vs. E-Isomer

Neryl valerate possesses a verified Kovats retention index (RI) of 1618 on an NB-30 (non-polar) column [1]. This value provides a direct analytical differentiation point from its E-isomer, geranyl valerate, for which a discrete and distinct RI value would be expected on the same phase due to configurational difference, enabling unambiguous compound-specific identification in volatile mixtures such as essential oils.

Kovats RI (NB‑30)
Reported
1618
Enables isomer‑specific GC peak assignment in essential oils
No co‑reported RI for geranyl valerate in the same dataset
Analytical Chemistry Metabolomics Natural Product Chemistry

Essential Oil Composition Ranges in Artemisia absinthium L.

In a comprehensive analysis of A. absinthium essential oils from varied European origins, neryl valerate was consistently identified as a component, representing a detectable percentage of the total oil composition that varied by geographical origin, alongside other esters like neryl isovalerate [1]. This documented presence contrasts with geranyl valerate or neryl butyrate, which are not typically identified as prominent constituents in this specific plant matrix, highlighting neryl valerate's unique chemotaxonomic association with A. absinthium among monoterpene valerates.

A. absinthium oil presence
Class‑level
Detected across samples
Supports chemotaxonomic authentication workflows
Geranyl valerate not reported in this species matrix
Phytochemistry Chemotaxonomy Food Science

Documented Absence of Bioactivity or Toxicity Data Quantifying Neryl Valerate vs. Direct Analogs

A systematic search of the peer-reviewed literature and authoritative databases (PubMed, NIST, eChemPortal) through 2026 yields no head-to-head bioactivity studies that quantitatively compare neryl valerate with geranyl valerate, citronellyl valerate, or neryl acetate for any endpoint (antimicrobial MIC/IC50, antioxidant, enzyme inhibition, receptor binding, cytotoxicity) [1][2]. This data absence is itself a critical piece of differential evidence: neryl valerate is uncharacterized for many applications where its analogs may have been preliminarily screened, making its biological profile an 'unknown' rather than 'inferior'. This directly mandates procurement of the exact compound for primary research wherever the specific (Z)-neryl configuration is hypothesized to matter.

Bioactivity data gap
Data to verify
No peer‑reviewed MIC, IC50, or toxicity data
Mandates primary compound procurement for any screening study
Literature search confirms absence of head‑to‑head comparisons
Pharmacology Toxicology Regulatory Science

Application Scenarios for Neryl Valerate Driven by Documented Evidence


Analytical Standard for Authentication of A. absinthium Essential Oil Chemotype

Neryl valerate serves as a chemotaxonomic marker for authenticating Artemisia absinthium L. essential oil, where it is a documented component detectable by GC-MS [1]. Its verified Kovats RI of 1618 (NB-30) enables laboratories to use the pure compound as a retention index standard for unequivocal peak assignment in complex wormwood volatile profiles, a task where using the cheaper, structurally similar geranyl valerate would invalidate chromatographic identification due to configurational misalignment.

Reference Compound for Isomer-Specific Olfactory Mechanistic Studies

Perfumery research investigating the impact of (Z) versus (E) configuration around the C2–C3 double bond in monoterpene esters on olfactory receptor activation can employ neryl valerate as the (Z)-model, directly paired against geranyl valerate as the (E)-counterpart. The absence of defined odor descriptors for neryl valerate in authoritative sources provides a blank-slate research opportunity, whereas geranyl valerate is described as rose-fruity, enabling a clean structure–odor relationship study where procurement of both high-purity isomers is mandatory [1].

Investigational Substrate for Enzymatic Esterification Selectivity Studies

Lipase-catalyzed esterification of nerol versus geraniol with valeric acid has been explored for related esters, but kinetic data specifically for neryl valerate formation is absent [1]. Neryl valerate is therefore the required analytical standard for quantifying conversion rates and enzyme selectivity in biocatalytic valorization of nerol, a research niche where data for citronellyl valerate or geranyl valerate cannot be extrapolated due to differences in alcohol substrate specificity.

Primary Material for de novo Biological Screening Assays

Given the complete absence of antimicrobial, cytotoxic, or receptor-binding data for neryl valerate, new screening campaigns targeting monoterpene esters must include this compound to fill a defined knowledge gap. Procurement is the prerequisite for generating first-in-class comparative data against neryl acetate (which has documented antifungal activity in vitro) and other valerate esters, contributing to structure-activity relationship libraries [1].

Application
Selection Property
Validation Focus
A. absinthium EO authentication
Verified retention index anchor; no E‑isomer substitute applicable
GC‑MS peak assignment against RI 1618 in wormwood matrices
Olfactory receptor (Z)-vs-(E) studies
Stereochemically defined (Z)-probe with uncharacterized odor profile
Structure‑odor relationship paired with geranyl valerate
Lipase selectivity for nerol vs geraniol
Pure (Z)-ester standard for substrate/product quantification
Enzyme conversion rate and specificity measurement
Monoterpene ester SAR screening
Absence of bioactivity data; requires first‑in‑class characterization
Comparative MIC, cytotoxicity, and receptor‑binding assays
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